molecular formula C6H4BrClFN B2875487 2-Bromo-4-chloro-5-fluoroaniline CAS No. 120694-11-3

2-Bromo-4-chloro-5-fluoroaniline

Cat. No.: B2875487
CAS No.: 120694-11-3
M. Wt: 224.46
InChI Key: ZPMKGKUWDFEBFB-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Scientific Research Applications

2-Bromo-4-chloro-5-fluoroaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Safety and Hazards

This compound is classified as a warning under the GHS07 hazard classification . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Bromo-4-chloro-5-fluoroaniline is an aniline derivative Similar compounds such as 4-chloro-2-fluoroaniline and 4-Bromo-2-fluoroaniline are used as organic synthesis reagents in experimental research, suggesting that this compound may have a similar role.

Mode of Action

It’s known that aniline derivatives can interact with various biological targets through processes such as hydroxylation . These interactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Similar compounds like 2-fluoroaniline are known to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could impact the compound’s bioavailability.

Result of Action

Similar compounds like 2-fluoroaniline are known to exert nephrotoxic effects through 4-hydroxylation and subsequent p-benzoquinonimine formation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas at 2–8 °C . This suggests that temperature and exposure to oxygen could affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chloro-5-fluoroaniline typically involves the halogenation of aniline derivatives. One common method includes the bromination and chlorination of 4-fluoroaniline. The process involves the use of bromine and chlorine in the presence of suitable catalysts and solvents under controlled conditions to achieve the desired substitution pattern on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted anilines.

    Oxidation: Production of nitroanilines.

    Reduction: Formation of aminobenzenes.

    Coupling Reactions: Synthesis of biaryl compounds.

Comparison with Similar Compounds

  • 2-Bromo-5-chloro-4-fluoroaniline
  • 4-Bromo-2-chloro-5-fluoroaniline
  • 5-Bromo-4-chloro-2-fluoroaniline

Comparison: 2-Bromo-4-chloro-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activities. These differences make it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

2-bromo-4-chloro-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMKGKUWDFEBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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